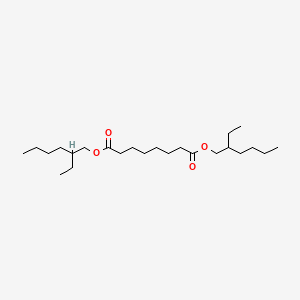

Bis(2-ethylhexyl) Suberate

Description

Bis(2-ethylhexyl) suberate, also known as dioctyl suberate, is a synthetic ester commonly used as a lubricant in various industrial applications, including aerospace, automobile, and manufacturing industries. It is synthesized from sebacic acid and 2-ethylhexanol, often under high-pressure conditions without the need for external catalysts .

Synthesis Analysis

The non-catalytic synthesis of bis(2-ethylhexyl) suberate has been explored under subcritical and near-critical conditions of 2-ethylhexanol. This innovative approach allows for equilibrium conversion within an hour, even at lower temperatures of 523 K, suggesting an economically and environmentally favorable process due to the reduced molar excess of alcohol and shorter reaction times .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of bis(2-ethylhexyl) suberate, related compounds such as bis(2-ethylhexyl) phthalate have been extensively studied. For instance, the molecular structure of bis(2-ethylhexyl) phthalate derivatives has been characterized using PMR and mass spectra, highlighting the complexity of predicting chemical shifts in multisubstituted benzene rings .

Chemical Reactions Analysis

Bis(2-ethylhexyl)amine, a related compound, has been used as an effective organocatalyst for the racemic reactions of α,β-unsaturated aldehydes involving an iminium ion. This showcases the potential reactivity of bis(2-ethylhexyl) derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-ethylhexyl) suberate are not directly detailed in the provided papers. However, studies on similar esters, such as bis(2-ethylhexyl) phthalate, have shown that these compounds can be extracted from medical devices like artificial kidneys, indicating their potential to leach into biological systems during medical procedures . Additionally, the synthesis of other bis(2-ethylhexyl) derivatives has been reported, which could provide insights into the reactivity and properties of bis(2-ethylhexyl) suberate .

Relevant Case Studies

A relevant case study involves the detection of bis(2-ethylhexyl) phthalate concentrations in the serum of hemodialysis patients. This study revealed that the compound is rapidly cleared from the blood, with most being removed within 5 to 7 hours post-dialysis . This case study is pertinent as it demonstrates the biological interactions and clearance of a compound structurally related to bis(2-ethylhexyl) suberate.

Scientific Research Applications

Synthesis and Industrial Applications

- Lubricant in Industries : Bis(2-ethylhexyl) sebacate, a related ester, is extensively used as a synthetic lubricant in aerospace, automobile, and manufacturing industries. A novel synthesis method under subcritical and near-critical conditions of 2-ethylhexanol, without external catalysts, shows potential economic and environmental benefits due to lower alcohol excess and reduced reaction time (Narayan & Madras, 2017).

Environmental and Health Impact Studies

- Pollutant Analysis in Soil : Bis(2-ethylhexyl)phthalate, a commonly used plasticizer, is a priority pollutant found in solid wastes. A rapid extraction and screening method for this compound from soil has been developed to monitor its concentration and impact, crucial for understanding environmental effects (Ma & Frederick, 1996).

- Toxicity and Exposure in Medical Procedures : Research on bis(2-ethylhexyl) phthalate has shown its extraction from medical devices like artificial kidneys and its subsequent presence in patients' serum, highlighting concerns regarding its potential health impacts during medical procedures (Lewis et al., 1978).

- Detection in Environmental and Food Analysis : The development of a surface-enhanced Raman spectroscopy (SERS) based aptasensor allows sensitive and specific detection of trace bis(2-ethylhexyl)phthalate in environmental samples like tap water, bottled water, and beverages, indicating its widespread presence and the need for monitoring (Tu, Garza, & Coté, 2019).

- Transgenerational Impact on Drosophila : Studies on bis(2-ethylhexyl) phthalate reveal its role as an endocrine disruptor, affecting offspring fertility, growth, and obesity in fruit flies. This indicates potential transgenerational health effects of this compound (Chen et al., 2019).

Removal and Analysis Techniques

- Removal in Sewage Treatment : The removal efficiency of bis(2-ethylhexyl) phthalate in sewage treatment plants has been studied, indicating an average removal of 94% from the water phase, mainly through sorption to sludges. This research is crucial for environmental management and pollution control strategies (Marttinen et al., 2003).

- Analysis in Biological Samples : A method for the gas-liquid chromatography (GLC) analysis of bis(2-ethylhexyl) phthalate in biological tissues and plasma helps in understanding its accumulation in organisms, relevant for health risk assessments (Roll, Douglas, & Petersen, 1974).

properties

IUPAC Name |

bis(2-ethylhexyl) octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-5-9-15-21(7-3)19-27-23(25)17-13-11-12-14-18-24(26)28-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALILOVQKMLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863509 | |

| Record name | Bis(2-ethylhexyl) octanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethylhexyl) Suberate | |

CAS RN |

5238-22-2 | |

| Record name | 1,8-Bis(2-ethylhexyl) octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5238-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedioic acid, bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, 1,8-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.